![molecular formula C20H17ClN4O2 B2538031 2-(2-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034355-10-5](/img/structure/B2538031.png)
2-(2-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, involves several steps including substitution, acylation, cyclization, and chlorination reactions . The starting materials include 2,3-dichloropyrazine, hydrazine hydrate (N2H4•H2O), and trifluoroacetic anhydride .Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound exhibits interesting pharmacological properties, making it a potential candidate for drug discovery. Researchers have explored its use in the following areas:
- Anticancer Agents : The triazolopyrazine scaffold has been investigated for its antitumor activity. Modifications to this compound may lead to novel anticancer agents .
Material Science and Optoelectronics
The unique structure of this compound makes it intriguing for material science and optoelectronic applications:
- Blue-Emitting Materials : Cu-catalyzed direct C–H (hetero)arylation of [1,2,4]triazolo[4,3-a]pyridine has been accomplished, streamlining the synthesis of 3-aryl-[1,2,4]triazolo[4,3-a]pyridines for screening blue-emitting materials .
Synthetic Methodology
The facile synthesis of this compound opens up avenues for further research:
- One-Pot Synthesis : A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines has been developed from easily available 2-hydrazinopyridine and substituted aromatic aldehydes. This method provides facile access to synthetically and biologically important triazolopyridine derivatives .
- Oxidative C(sp3)–H Functionalization : This protocol enables the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .
Future Directions
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c1-13-7-8-16(11-14(13)2)23-9-10-24-18(19(23)26)22-25(20(24)27)12-15-5-3-4-6-17(15)21/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBFHBZUMWUIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=CC=C4Cl)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione |
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